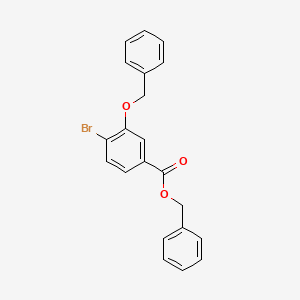













|
REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][C:5]=1[OH:13].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.CN([CH:25]=[O:26])C>C1COCC1.CCOC(C)=O.CCCCCC>[CH2:14]([O:13][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:4]=1[Br:3])[C:8]([O:26][CH2:25][C:4]1[CH:12]=[CH:11][CH:7]=[CH:6][CH:5]=1)=[O:10])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,6.7|
|


|
Name
|
|
|
Quantity
|
28.11 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
44.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
EtOAc hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C.CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
9.5 (± 5.5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
had been consumed
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with dilute ammonium chloride (100 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
To the concentrate was added ethyl acetate (1.0 L) and dilute ammonium chloride (1.0 L)
|
|
Type
|
CUSTOM
|
|
Details
|
the fractions separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous fraction was back extracted with ethyl acetate (1×450 ml and 1×300 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The total organic fraction was dried over sodium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was crystallised from ethanol:water (9:1; vol:vol, 200 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux, to which
|
|
Type
|
ADDITION
|
|
Details
|
was added ethanol (65 ml) until all the material
|
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
|
Type
|
ADDITION
|
|
Details
|
Water was then added dropwise (17 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
to slowly cool to ambient temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried (44.54 g)
|
|
Type
|
DISSOLUTION
|
|
Details
|
This solid was then dissolved in hot ethanol (227 ml)
|
|
Type
|
ADDITION
|
|
Details
|
water (5.0 ml) added
|
|
Type
|
TEMPERATURE
|
|
Details
|
to slowly cool to ambient temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with cold ethanol (25 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 50° C.
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.79 g | |
| YIELD: PERCENTYIELD | 71.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |